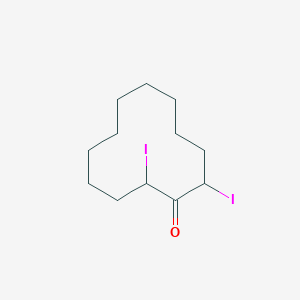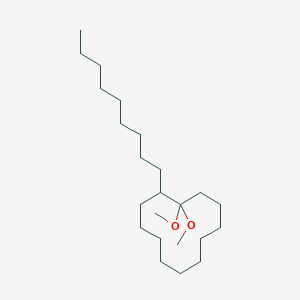
2-Methyldodeca-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-dodeca-2,5-dieno es un compuesto orgánico caracterizado por la presencia de dos dobles enlaces y un grupo metilo unido a una cadena de dodecano. Este compuesto pertenece a la categoría de dienos conjugados, que son conocidos por sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 2-Metil-dodeca-2,5-dieno puede sintetizarse a través de varios métodos, incluida la deshidratación de alcoholes y la deshidrohalogenación de organohaluros . Un enfoque común involucra la halogenación de radicales libres del carbono alílico de un alqueno utilizando N-bromosuccinimida (NBS), seguida de reacciones de eliminación para formar la estructura dieno .
Métodos de producción industrial: La producción industrial de 2-Metil-dodeca-2,5-dieno generalmente implica técnicas de síntesis orgánica a gran escala. Estos métodos a menudo utilizan catalizadores y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los detalles específicos de los métodos de producción industrial son propietarios y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-Metil-dodeca-2,5-dieno experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar epóxidos u otros derivados oxigenados.
Reducción: Las reacciones de reducción pueden convertir los dobles enlaces en enlaces simples, formando hidrocarburos saturados.
Sustitución: El dieno puede participar en reacciones de sustitución, donde uno o más átomos de hidrógeno son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y tetróxido de osmio (OsO₄).
Reducción: La hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) es un método típico para reducir los dobles enlaces.
Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como NBS o gases halógenos en condiciones controladas.
Productos principales:
Oxidación: Epóxidos y dioles.
Reducción: Hidrocarburos saturados.
Sustitución: Derivados halogenados y otros compuestos sustituidos.
4. Aplicaciones en la investigación científica
2-Metil-dodeca-2,5-dieno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y química de polímeros.
Biología: Los derivados del compuesto se estudian por sus potenciales actividades biológicas e interacciones con biomoléculas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Aplicaciones Científicas De Investigación
2-Methyldodeca-2,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
El mecanismo de acción de 2-Metil-dodeca-2,5-dieno involucra su interacción con varios objetivos moleculares y vías. En los sistemas biológicos, puede actuar como una molécula de señalización, influyendo en los procesos celulares a través de la detección de quorum . Los dobles enlaces del compuesto le permiten participar en reacciones de cicloadición, formando estructuras cíclicas que pueden interactuar con enzimas y otras proteínas .
Comparación Con Compuestos Similares
2-Metil-dodeca-2,5-dieno se puede comparar con otros dienos conjugados como el 1,3-butadieno y el isopreno. Si bien todos estos compuestos comparten la presencia de dobles enlaces conjugados, el 2-Metil-dodeca-2,5-dieno es único debido a su cadena de carbono más larga y su patrón de sustitución específico . Esta diferencia estructural imparte una reactividad y propiedades distintas, haciéndolo valioso para aplicaciones especializadas.
Compuestos similares:
- 1,3-Butadieno
- Isopreno
- 2,4-Hexadieno
Propiedades
Número CAS |
651301-67-6 |
|---|---|
Fórmula molecular |
C13H24 |
Peso molecular |
180.33 g/mol |
Nombre IUPAC |
2-methyldodeca-2,5-diene |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h9-10,12H,4-8,11H2,1-3H3 |
Clave InChI |
MRZJKHQPALKWRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)
![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)

![2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12591724.png)
![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)



![1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine](/img/structure/B12591770.png)
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)
